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Compound of Interest

Compound Name: CY5-SE (triethylamine salt)

Cat. No.: B10788055 Get Quote

Executive Summary
Single-Molecule Tracking (SMT) requires fluorophores with exceptional photostability,

brightness, and distinct blinking kinetics. Cyanine 5 Succinimidyl Ester (CY5-SE) is a premier

choice for this application due to its high extinction coefficient (

), far-red emission (670 nm) which minimizes cellular autofluorescence, and well-characterized
photophysics.

This guide provides a rigorous protocol for labeling purified proteins with CY5-SE to achieve

the optimal Degree of Labeling (DOL) required for SMT—typically 0.8–1.2 dyes per molecule.

Unlike ensemble imaging, SMT demands precise control over stoichiometry to prevent steric

hindrance or fluorescence quenching while ensuring continuous trajectory observation. We also

detail the critical "Oxygen Scavenging System" (OSS) required to stabilize Cy5 against rapid

photobleaching and dark-state intermittency (blinking).

Mechanism of Action: NHS-Ester Conjugation
CY5-SE utilizes an N-hydroxysuccinimide (NHS) ester group to react covalently with primary

amines (

) on the target protein. These amines are found at the N-terminus and on the side chains of
Lysine (Lys, K) residues.
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Reaction Chemistry: At a slightly basic pH (8.3–8.5), the nucleophilic amine attacks the

carbonyl of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

Workflow Logic
Nucleophilic Attack: The unprotonated amine attacks the ester.

Competition: Hydrolysis of the NHS ester by water competes with the labeling reaction. High

pH accelerates both, but pH 8.3 is the "Goldilocks" zone.

Purification: Unreacted dye must be rigorously removed to prevent high background in

single-molecule assays.
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Figure 1: Reaction Mechanism. The primary amine of the protein reacts with the NHS ester of

Cy5 to form a stable conjugate. Hydrolysis is a competing pathway minimized by using

anhydrous DMSO for dye stocks.

Experimental Protocol: Protein Labeling
Materials Required[1][2][3][4][5][6][7][8][9][10]

CY5-SE: (Store at -20°C, desiccated). Dissolve in anhydrous DMSO immediately before use.
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Target Protein: Purified, concentration >2 mg/mL (optimal 5–10 mg/mL).

Labeling Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3.

Critical: Must be free of primary amines (No Tris, Glycine, Ammonium).

Purification Column: Sephadex G-25 (e.g., PD-10 or NAP-5) or Zeba Spin Desalting

Columns.

Storage Buffer: PBS or HEPES pH 7.4 + Glycerol (if freezing).

Step-by-Step Methodology
Step 1: Buffer Exchange
If the protein is in Tris or contains BSA/Gelatin, exchange it into the Labeling Buffer using a

spin concentrator (MWCO appropriate for protein size) or dialysis.

Why? Tris contains amines that will scavenge the dye, leading to 0% protein labeling.

Step 2: Dye Preparation
Dissolve 1 mg of CY5-SE in 100

L anhydrous DMSO (10 mg/mL stock).

Note: Calculate the molar concentration. MW of Cy5-NHS is approx 750–800 Da (check

specific vial).

.

Step 3: Conjugation Reaction (The "SMT Ratio")
For ensemble assays, a 10-20x molar excess of dye is common. For SMT, this is dangerous.

Over-labeling leads to self-quenching and aggregation.

Target: 1:1 labeling stoichiometry.

Protocol: Add 3–5 molar equivalents of CY5-SE to the protein solution.
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Example: If Protein is 50

M, add Dye to final 150–250

M.

Incubate for 1 hour at Room Temperature in the dark with gentle rotation.

Step 4: Purification
Separate free dye from labeled protein immediately.

Method: Gravity flow size-exclusion (Sephadex G-25) is preferred over spin columns for

higher purity.

Elute with PBS or SMT Imaging Buffer. The first colored band is the protein; the second

(slower) band is free dye.

Step 5: Determine Degree of Labeling (DOL)
Measure Absorbance at 280 nm (

) and 650 nm (

).

for Cy5

.[1]

is the correction factor for Cy5 absorbance at 280 nm.

Acceptance Criteria: For SMT, DOL should be 0.8 – 1.5. If DOL > 2, repeat with less dye.

Single-Molecule Imaging Setup
To track single Cy5 molecules, one must overcome the background fluorescence and the dye's

inherent instability (blinking).

Optical Configuration (TIRF)
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Total Internal Reflection Fluorescence (TIRF) microscopy is mandatory to restrict excitation to

~100 nm above the coverslip, eliminating background from bulk solution.

640 nm Laser

Dichroic Mirror

Excitation

High NA Objective
(1.49 NA, 100x)

EMCCD / sCMOS
(High Sensitivity)

Emission

Sample Chamber
(Coverslip + GLOX Buffer)

Evanescent FieldFluorescence (670 nm)

Click to download full resolution via product page

Figure 2: TIRF Optical Path. A 640 nm laser induces an evanescent field. Fluorescence is

collected by a high NA objective and imaged onto an EMCCD or sCMOS camera.

The "GLOX" + Trolox Buffer System
Cy5 is prone to "blinking" (entering a dark triplet state) and photobleaching via reaction with

singlet oxygen. An Oxygen Scavenging System (OSS) is mandatory for continuous tracking.

Table 1: Optimized SMT Imaging Buffer
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Component Concentration Function

Buffer Base
50 mM Tris-HCl, pH 8.0, 10

mM NaCl
Physiological environment.

Glucose 0.4% (w/v) Substrate for oxidase.

Glucose Oxidase 0.5 mg/mL Consumes Oxygen.

Catalase
40

g/mL

Removes

byproduct.

Trolox 2 mM (Aged or UV-treated)
Triplet State Quencher.

Prevents blinking.

COT (Optional) 2 mM Cyclooctatetraene Additional photostabilizer.

Trolox Note: Pure Trolox is less effective. "Aged" Trolox (exposed to light/air for days) or UV-

treated Trolox contains Trolox-quinone, which actively repairs the fluorophore's radical

states, suppressing blinking [1].

Troubleshooting Guide
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Issue Probable Cause Corrective Action

No Labeling (DOL ~ 0) Buffer contained amines (Tris).

Dialyze protein into PBS or

Carbonate buffer before

labeling.

Protein Aggregation
Hydrophobic effect of Cy5;

Over-labeling.

Use Sulfo-Cy5 (water soluble)

instead of Cy5-SE. Aim for

lower DOL (0.5).

Fast Photobleaching Oxygen present; No Trolox.

Freshly prepare GLOX buffer.

Ensure chamber is sealed

(wax/epoxy). Add Trolox.

Blinking (Trajectory Gaps) Triplet state accumulation.[2]
Increase Trolox concentration.

Use "Aged" Trolox.

High Background Free dye remaining.
Re-purify using a longer

column (e.g., Superdex 200).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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